molecular formula C17H20ClNO4 B4081489 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride

4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride

Cat. No. B4081489
M. Wt: 337.8 g/mol
InChI Key: VZXVFELAYZQZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival.

Mechanism of Action

4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the kinase domain, thereby preventing ATP binding and subsequent autophosphorylation of the receptor. This leads to the inhibition of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride has been shown to have potent and selective inhibitory activity against EGFR in vitro and in vivo. In cancer cells, 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride has been shown to inhibit cell proliferation, migration, and invasion. In addition, 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride has been shown to induce apoptosis in cancer cells. In animal models, 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride has been shown to inhibit tumor growth and metastasis. However, 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride has also been shown to have off-target effects on other receptor tyrosine kinases, such as ErbB2 and ErbB4, which may limit its specificity.

Advantages and Limitations for Lab Experiments

4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride has several advantages as a tool for studying EGFR signaling. First, 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride is a potent and selective inhibitor of EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. Second, 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride is a small molecule inhibitor, which allows for easy delivery and penetration into cells and tissues. Third, 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride has been extensively characterized in vitro and in vivo, which allows for the reliable interpretation of experimental results.
However, there are also some limitations to the use of 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride in lab experiments. First, 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride has off-target effects on other receptor tyrosine kinases, which may complicate the interpretation of experimental results. Second, 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride has a relatively short half-life in vivo, which may require frequent dosing in animal experiments. Third, the use of 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride may not accurately reflect the physiological role of EGFR, as EGFR is often activated by ligand binding rather than autophosphorylation.

Future Directions

There are several future directions for the use of 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride in scientific research. First, 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy and reduce their toxicity. Second, 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride could be used to study the role of EGFR in the development and progression of other diseases, such as autoimmune diseases and infectious diseases. Third, 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride could be used to study the role of EGFR in stem cell differentiation and regeneration. Fourth, the development of more potent and selective EGFR inhibitors could improve the specificity and efficacy of EGFR inhibition in scientific research and clinical applications.

Scientific Research Applications

4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride has been widely used in scientific research as a tool to study the role of EGFR in various cellular processes. For example, 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride has been used to investigate the effect of EGFR inhibition on cancer cell proliferation, migration, and invasion. 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride has also been used to study the role of EGFR in the development and progression of various diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. In addition, 4-({[2-(1,3-benzodioxol-5-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride has been used as a tool to study the downstream signaling pathways of EGFR, such as the PI3K-Akt and MAPK pathways.

properties

IUPAC Name

4-[[2-(1,3-benzodioxol-5-yl)ethylamino]methyl]-2-methoxyphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4.ClH/c1-20-16-9-13(2-4-14(16)19)10-18-7-6-12-3-5-15-17(8-12)22-11-21-15;/h2-5,8-9,18-19H,6-7,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXVFELAYZQZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CC3=C(C=C2)OCO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(2-Benzo[1,3]dioxol-5-yl-ethylamino)-methyl]-2-methoxy-phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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